1-Naphthonitrile

Catalog No.
S1539758
CAS No.
86-53-3
M.F
C11H7N
M. Wt
153.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Naphthonitrile

CAS Number

86-53-3

Product Name

1-Naphthonitrile

IUPAC Name

naphthalene-1-carbonitrile

Molecular Formula

C11H7N

Molecular Weight

153.18 g/mol

InChI

InChI=1S/C11H7N/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H

InChI Key

YJMNOKOLADGBKA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C#N

Synonyms

1-Napthonitrile

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C#N

Liquid Chromatography:

1-Naphthonitrile is employed as a stationary phase component in high-performance liquid chromatography (HPLC) for the separation of various organic compounds. Its unique polarity and selectivity allow for efficient separation of diverse analytes, including pharmaceuticals, natural products, and environmental contaminants [].

Organic Synthesis:

-Naphthonitrile serves as a valuable building block in organic synthesis due to its reactive nitrile functional group. Researchers utilize it as a starting material for the preparation of a variety of complex molecules, such as:

  • Naphthoic acids: These are important intermediates in the synthesis of pharmaceuticals, dyes, and liquid crystals [].
  • Naphthamides: These compounds possess various biological activities and are being investigated for their potential applications in drug discovery [].
  • Heterocyclic compounds: These are ring structures containing different elements, and 1-naphthonitrile can be incorporated into their synthesis due to its versatile reactivity.

Material Science:

Research efforts are exploring the potential of 1-naphthonitrile in the development of novel materials. Its rigid structure and aromatic character make it a candidate for:

  • Organic light-emitting diodes (OLEDs): These are efficient light sources, and 1-naphthonitrile derivatives are being studied for their potential applications in OLED fabrication [].
  • Organic semiconductors: These materials exhibit semiconducting properties and hold promise for electronic devices. 1-Naphthonitrile derivatives are being investigated for their suitability in organic semiconductor development [].

Origin

1-Naphthonitrile can be synthesized from various starting materials, but common methods involve reacting naphthalene with a cyanating agent like sodium cyanide or copper cyanide []. It is not readily found in nature.

Significance

1-Naphthonitrile serves as an important intermediate in organic synthesis. Its cyano group (-CN) can be further reacted to introduce various functionalities, making it a versatile building block for the production of pharmaceuticals, dyes, and other complex molecules [].


Molecular Structure Analysis

1-Naphthonitrile possesses a bicyclic structure consisting of a fused benzene and naphthalene ring system. The cyano group is attached to the first carbon atom (C1) of the naphthalene ring []. This structure gives rise to several key features:

  • Aromatic character: Both the benzene and naphthalene rings exhibit aromaticity, contributing to the stability of the molecule due to delocalized electrons within the ring systems [].
  • Polarity: The presence of the electronegative nitrogen atom in the cyano group creates a polar dipole moment within the molecule, making it moderately polar [].

Chemical Reactions Analysis

1-Naphthonitrile can participate in various chemical reactions due to the reactivity of the cyano group. Here are some notable examples:

  • Hydrolysis: Under acidic or basic conditions, 1-naphthonitrile can undergo hydrolysis to form 1-naphthalenecarboxamide [].
C₁₁H₇N  + H₂O -> C₁₁H₈NO₂ (Equation 1)
  • Nucleophilic substitution

    The cyano group can be replaced by other nucleophiles like amines or alcohols under appropriate reaction conditions, leading to the formation of substituted naphthalene derivatives [].

  • Reduction

    1-Naphthonitrile can be reduced to 1-tetraline using reducing agents like lithium aluminum hydride [].

C₁₁H₇N  + 4 H -> C₁₀H₁₂NH (Equation 2)

Note

Specific reaction conditions and catalysts may be required for each reaction, and the provided equations represent simplified examples.


Physical And Chemical Properties Analysis

  • Melting point: 60-61 °C []
  • Boiling point: 295 °C []
  • Solubility: Slightly soluble in water (0.1 g/L at 25 °C) [], soluble in organic solvents like ethanol, acetone, and benzene.
  • Stability: Stable under normal storage conditions. Decomposes upon heating [].
, including:

  • Nucleophilic Addition: The nitrile group can undergo nucleophilic attack, leading to the formation of various derivatives.
  • Electrophilic Substitution: The aromatic ring can be subjected to electrophilic substitution reactions, allowing for the introduction of various substituents.
  • Cycloaddition Reactions: It has been reported to undergo photocycloaddition reactions, forming cyclobutane derivatives when irradiated with UV light .

Research indicates that 1-Naphthonitrile exhibits biological activity, particularly in the realm of pharmacology. Some studies suggest potential anti-cancer properties, although further research is needed to fully elucidate its mechanisms of action and efficacy . Additionally, it has been noted for its ability to act as an electron acceptor in certain photo

Several methods exist for synthesizing 1-Naphthonitrile:

  • From α-Bromonaphthalene: A common method involves the reaction of α-bromonaphthalene with sodium cyanide in a nucleophilic substitution reaction, yielding 1-naphthonitrile with good yields .
  • Using Naphthalene Derivatives: Other synthetic routes may involve starting from naphthalene derivatives or through multi-step processes that incorporate various reagents such as phosphorus pentachloride and ammonia .

1-Naphthonitrile finds applications in various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
  • Material Science: Its derivatives are explored for use in organic light-emitting diodes (OLEDs) and other electronic materials due to their photophysical properties.
  • Research: It is used in studies related to electron transfer processes and as a model compound in photochemical investigations .

Studies on 1-Naphthonitrile's interactions often focus on its role as an electron acceptor or donor. Research has shown that it can participate in exciplex formation and electron transfer reactions with various substrates, highlighting its importance in photochemistry . These interactions are significant for understanding its potential applications in organic electronics and photonic devices.

1-Naphthonitrile shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
2-NaphthonitrileC₁₁H₇NNitrile group at the second position
NaphthaleneC₁₀H₈No nitrile group; purely aromatic
α-NaphthylamineC₁₁H₉NAmino group instead of a nitrile
1-AminonaphthaleneC₁₁H₉NAmino group at the first position

Uniqueness of 1-Naphthonitrile: The presence of the nitrile group at the first position on the naphthalene ring gives 1-naphthonitrile distinct reactivity compared to other similar compounds. This positioning allows for unique chemical behavior, particularly in nucleophilic addition reactions and electrophilic substitutions.

XLogP3

3.3

Boiling Point

299.0 °C

Melting Point

37.5 °C

UNII

2AS1LZ61HD

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (11.63%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (88.37%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (90.7%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.7%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (88.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

25551-35-3
86-53-3

Wikipedia

1-naphthalenecarbonitrile

General Manufacturing Information

1-Naphthalenecarbonitrile: ACTIVE

Dates

Last modified: 08-15-2023

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